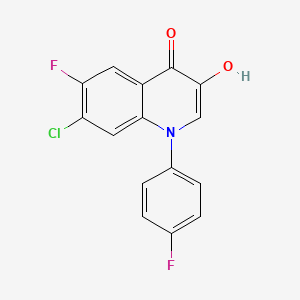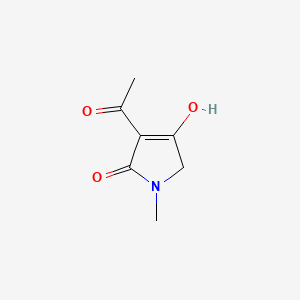
3-Acetyl-4-hydroxy-1-methyl-1H-pyrrol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetyl-4-hydroxy-1-methyl-1H-pyrrol-2(5H)-one is an organic compound belonging to the pyrrolone family. These compounds are characterized by a five-membered lactam ring with various substituents. The presence of both acetyl and hydroxy groups in the molecule suggests potential reactivity and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-hydroxy-1-methyl-1H-pyrrol-2(5H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a substituted acetoacetate and an amine, the compound can be synthesized through a series of condensation and cyclization reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-Acetyl-4-hydroxy-1-methyl-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrrolone ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diketone, while reduction may produce a diol.
科学研究应用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use as a precursor in the manufacture of pharmaceuticals, agrochemicals, or other fine chemicals.
作用机制
The mechanism of action of 3-Acetyl-4-hydroxy-1-methyl-1H-pyrrol-2(5H)-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
相似化合物的比较
Similar Compounds
4-Hydroxy-2-methyl-1H-pyrrol-3(2H)-one: Lacks the acetyl group, which may affect its reactivity and applications.
3-Acetyl-1-methyl-1H-pyrrol-2(5H)-one: Lacks the hydroxy group, potentially altering its chemical properties and uses.
Uniqueness
The presence of both acetyl and hydroxy groups in 3-Acetyl-4-hydroxy-1-methyl-1H-pyrrol-2(5H)-one makes it unique compared to its analogs. These functional groups can participate in various chemical reactions, making the compound versatile for different applications.
属性
分子式 |
C7H9NO3 |
|---|---|
分子量 |
155.15 g/mol |
IUPAC 名称 |
4-acetyl-3-hydroxy-1-methyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C7H9NO3/c1-4(9)6-5(10)3-8(2)7(6)11/h10H,3H2,1-2H3 |
InChI 键 |
PETMEIWYQKHSNW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(CN(C1=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


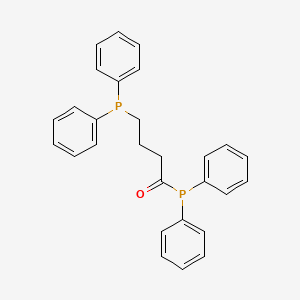

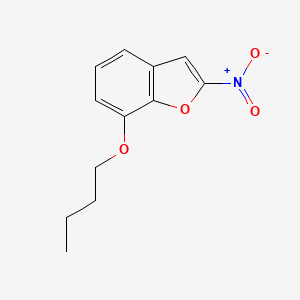
![2-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12892521.png)
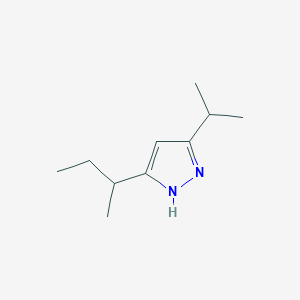


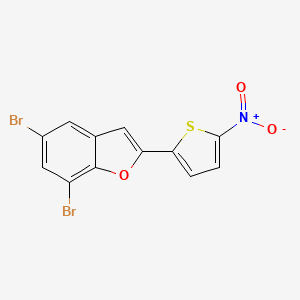
![3-Benzyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12892561.png)
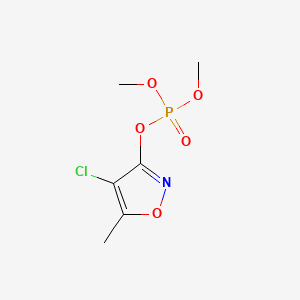
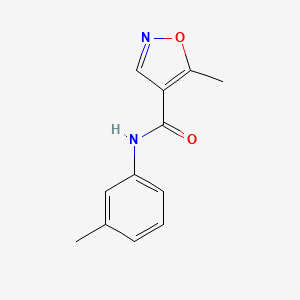

![Ethanone, 1-[4-(3,4-dimethoxyphenyl)-2,5-dimethyl-3-furanyl]-](/img/structure/B12892595.png)
